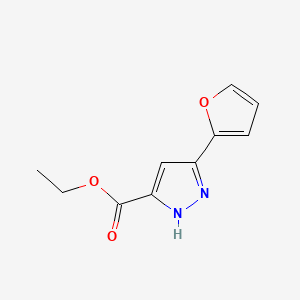

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVBXAZEQDJUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Ethyl 3-(Furan-2-yl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents.[1][2] This document outlines a robust and reproducible synthetic methodology, grounded in the classical Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl precursor with hydrazine.[3][4][5][6][7] We delve into the mechanistic underpinnings of this transformation, providing field-proven insights into reaction optimization. Furthermore, a complete protocol for the synthesis of the key intermediate, ethyl 4-(2-furyl)-2,4-dioxobutanoate, is detailed. The guide culminates in a thorough characterization of the final product using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, complete with expected data and interpretations. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of Furan-Pyrazole Scaffolds

The fusion of distinct heterocyclic rings into a single molecular entity is a cornerstone of modern medicinal chemistry, often leading to synergistic or novel pharmacological profiles. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure, appearing in a wide array of approved drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and various agents with antitumor, antimicrobial, and analgesic properties.[1][2]

The furan moiety, an oxygen-containing aromatic heterocycle, is also prevalent in bioactive natural products and synthetic compounds.[8] The strategic combination of the furan and pyrazole rings in this compound creates a molecule with a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This guide provides a detailed, reliable, and scientifically-grounded pathway to access this important compound.

Synthetic Strategy and Mechanistic Insights

The most reliable and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6][7] This approach, a variant of the Knorr pyrazole synthesis, is efficient and generally high-yielding.[3][5]

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals a straightforward disconnection across the pyrazole ring, leading back to two key precursors: hydrazine and a β-ketoester, specifically ethyl 4-(2-furyl)-2,4-dioxobutanoate. This 1,3-dicarbonyl compound is, in turn, accessible via a Claisen condensation between 2-acetylfuran and diethyl oxalate.

The Knorr Pyrazole Synthesis: A Mechanistic Deep Dive

The core of this synthesis is the reaction between the 1,3-dicarbonyl compound and hydrazine. The mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups of the dicarbonyl compound. Given the two distinct carbonyls in our precursor (a ketone and a keto-ester), the more electrophilic ketone is the preferred site of initial attack.

-

Imine Formation: This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester carbonyl).

-

Final Dehydration: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.

The use of a protic solvent like ethanol is crucial as it facilitates the necessary proton transfers throughout the reaction. A catalytic amount of acid, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack.[3][9]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the 1,3-dicarbonyl intermediate and its subsequent cyclization to the target pyrazole.

Materials and Instrumentation

| Reagents & Materials | Grade | Supplier |

| 2-Acetylfuran | ≥98% | Standard chemical supplier |

| Diethyl oxalate | ≥99% | Standard chemical supplier |

| Sodium ethoxide | ≥95% | Standard chemical supplier |

| Hydrazine hydrate | 80% solution | Standard chemical supplier |

| Absolute Ethanol | Anhydrous | Standard chemical supplier |

| Diethyl Ether | Anhydrous | Standard chemical supplier |

| Hydrochloric Acid | 2M Solution | Standard chemical supplier |

| Glacial Acetic Acid | ACS Grade | Standard chemical supplier |

| Ethyl Acetate | HPLC Grade | Standard chemical supplier |

| Hexanes | HPLC Grade | Standard chemical supplier |

| Anhydrous Sodium Sulfate | ACS Grade | Standard chemical supplier |

Instrumentation: Magnetic stirrer with heating, reflux condenser, round-bottom flasks, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, melting point apparatus, NMR spectrometer (≥300 MHz), FT-IR spectrometer, Mass spectrometer.

Stage 1: Synthesis of Ethyl 4-(2-furyl)-2,4-dioxobutanoate

This procedure is adapted from established Claisen condensation methodologies.[10]

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (5.1 g, 75 mmol) and 100 mL of anhydrous diethyl ether.

-

Reaction Initiation: Cool the suspension to 0 °C in an ice bath. A solution of 2-acetylfuran (5.5 g, 50 mmol) and diethyl oxalate (10.95 g, 75 mmol) in 50 mL of anhydrous diethyl ether is added dropwise over 30 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of a yellowish precipitate indicates product formation.

-

Work-up: The reaction mixture is poured into 150 mL of ice-cold 2M hydrochloric acid. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be purified by recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford ethyl 4-(2-furyl)-2,4-dioxobutanoate as a solid.

Stage 2: Synthesis of this compound

This protocol is a direct application of the Knorr pyrazole synthesis.[9]

-

Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (4.2 g, 20 mmol) in 40 mL of absolute ethanol.

-

Reagent Addition: To this solution, add hydrazine hydrate (1.25 g, 25 mmol) followed by 3-4 drops of glacial acetic acid.

-

Reaction: The mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The reaction progress should be monitored by TLC (e.g., 30% ethyl acetate in hexanes).

-

Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is partially evaporated under reduced pressure. The resulting solution is cooled in an ice bath to induce crystallization.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the final product, this compound.[11] Further purification can be achieved by recrystallization from ethanol if necessary.

Caption: Overall synthetic workflow.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Melting Point | 135-137 °C[11] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5-12.0 | br s | 1H | Pyrazole N-H | Broad signal due to exchange and hydrogen bonding. |

| ~7.50 | dd | 1H | Furan H5 | Downfield due to proximity to oxygen. |

| ~7.10 | s | 1H | Pyrazole H4 | Singlet in the aromatic region. |

| ~6.75 | d | 1H | Furan H3 | Coupled to H4. |

| ~6.50 | dd | 1H | Furan H4 | Coupled to H3 and H5. |

| 4.45 | q | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with methyl protons. |

| 1.42 | t | 3H | -O-CH₂-CH₃ | Triplet due to coupling with methylene protons. |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | Ester C =O |

| ~148.0 | Pyrazole C 3 |

| ~144.0 | Furan C 2 |

| ~142.5 | Furan C 5 |

| ~138.0 | Pyrazole C 5 |

| ~111.8 | Furan C 4 |

| ~108.0 | Furan C 3 |

| ~105.0 | Pyrazole C 4 |

| ~61.5 | -O-CH₂ -CH₃ |

| ~14.3 | -O-CH₂-CH₃ |

Mass Spectrometry (ESI+)

| m/z | Assignment |

| 207.07 | [M+H]⁺ (Calculated: 207.0764) |

| 229.06 | [M+Na]⁺ (Calculated: 229.0584) |

FT-IR Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3400 | N-H stretch (broad) |

| ~3100 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1580, 1470 | C=C and C=N stretching (aromatic rings) |

| ~1250 | C-O stretch (ester) |

Safety, Storage, and Disposal

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Sodium ethoxide is corrosive and reacts violently with water. It should be handled under an inert atmosphere.

-

All organic solvents are flammable and should be handled away from ignition sources.

-

The final product should be stored in a cool, dry place, away from light.

-

All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of this compound. By following the two-stage procedure—Claisen condensation followed by Knorr pyrazole cyclization—researchers can access this valuable heterocyclic building block in good yield and high purity. The comprehensive characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized material, enabling its confident use in subsequent research and development activities, particularly in the field of medicinal chemistry.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 11. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

Unveiling the Solid-State Architecture of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Imperative of Structural Elucidation in Modern Drug Development

In the landscape of contemporary drug discovery, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design and development. The spatial arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. For researchers, scientists, and drug development professionals, access to detailed crystallographic data provides invaluable insights into intermolecular interactions, potential polymorphs, and the foundational framework for structure-activity relationship (SAR) studies. This guide offers an in-depth technical exploration of the crystal structure of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a heterocyclic entity of significant interest in medicinal chemistry. The furan-pyrazole scaffold is a recognized "privileged structure" due to its recurrence in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory.[1][2] This document is designed to serve as a comprehensive resource, elucidating the synthesis, structural characterization, and crystallographic intricacies of this promising molecule.

Synthesis and Crystallogenesis: From Molecular Blueprint to Crystalline Form

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of this compound can be achieved through a well-established cyclocondensation reaction.

Synthetic Protocol

A robust method for the synthesis of the title compound involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[3][4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is refluxed for 4-6 hours and monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Caption: Synthetic workflow for this compound.

The Art of Crystal Growth: A Prerequisite for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination.[5] For this compound, the slow evaporation technique is a promising approach.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve a small amount of the purified compound in a suitable solvent system, such as a mixture of ethanol and water, at a slightly elevated temperature to achieve saturation.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature. Slow evaporation of the solvent over several days to weeks should yield well-formed, X-ray quality crystals.

Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound through various spectroscopic techniques.

| Property | Experimental/Predicted Value |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Melting Point | 135-137 °C |

| ¹H NMR (CDCl₃, ppm) | δ 1.4 (t, 3H, CH₃), 4.4 (q, 2H, CH₂), 6.5 (dd, 1H, furan-H), 7.0 (d, 1H, pyrazole-H), 7.2 (d, 1H, furan-H), 7.6 (d, 1H, furan-H), 9.8 (s, 1H, NH) (Predicted) |

| ¹³C NMR (CDCl₃, ppm) | δ 14.5 (CH₃), 61.5 (CH₂), 108.0 (furan-CH), 112.0 (furan-CH), 115.0 (pyrazole-CH), 143.0 (furan-C), 145.0 (pyrazole-C), 150.0 (pyrazole-C), 162.0 (C=O) (Predicted) |

| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1720 (C=O stretch), ~1500-1600 (C=N and C=C stretch)[6] |

Unveiling the Crystal Structure: A Hypothetical Model Based on Analogous Compounds

As of the writing of this guide, a definitive, publicly available crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on the crystal structures of closely related compounds, such as 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole[7] and various other substituted pyrazoles,[8] we can propose a highly probable structural model.

Predicted Crystallographic Parameters

The title compound is predicted to crystallize in a centrosymmetric space group, likely P-1 (triclinic) or P2₁/n (monoclinic), which are common for pyrazole derivatives.[8][9]

| Parameter | Predicted Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | ~8-10 |

| b (Å) | ~10-12 |

| c (Å) | ~12-14 |

| α (°) | ~70-80 |

| β (°) | ~80-90 |

| γ (°) | ~70-80 |

| V (ų) | ~1000-1200 |

| Z | 4 |

Molecular Conformation and Intermolecular Interactions

The molecular structure will feature a planar pyrazole ring, with the furan and ethyl carboxylate substituents likely exhibiting some degree of torsional flexibility. A DFT study on the closely related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid suggests a planar conformation is energetically favorable.[10]

A key feature of the crystal packing will be the formation of hydrogen-bonded dimers or chains through the N-H group of the pyrazole ring and the carbonyl oxygen of the ethyl carboxylate group of an adjacent molecule.[7] This N-H···O hydrogen bonding is a common and influential interaction in the solid-state structures of pyrazole derivatives.

Caption: Predicted intermolecular N-H···O hydrogen bonding motif.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic furan and pyrazole rings of adjacent molecules are also anticipated to play a significant role in stabilizing the crystal lattice. These interactions are crucial for understanding the solid-state packing and can influence the material's properties.

Implications for Drug Development

The detailed structural information, even when modeled based on close analogs, provides a powerful tool for drug development professionals.

-

Structure-Activity Relationship (SAR) Studies: A clear understanding of the three-dimensional structure allows for the rational design of new analogs with improved potency and selectivity. The orientation of the furan and ethyl carboxylate groups relative to the pyrazole core can inform the design of molecules that better fit into the binding pocket of a biological target.

-

Polymorph Screening: The predicted hydrogen bonding and π-π stacking motifs suggest the potential for polymorphism, where the compound can exist in different crystalline forms. Each polymorph can have distinct physical properties, and identifying and characterizing them is a critical step in drug development to ensure batch-to-batch consistency and optimal formulation.

-

In Silico Drug Design: The crystallographic data serves as a crucial input for computational modeling and docking studies. This allows for the virtual screening of large compound libraries and the prediction of binding affinities, accelerating the discovery of new lead compounds.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the synthesis, characterization, and predicted crystal structure of this compound. While a definitive experimental crystal structure is not yet publicly available, the presented model, based on robust data from analogous compounds, offers a valuable framework for researchers in the field. The elucidation of the precise crystal structure through single-crystal X-ray diffraction remains a critical next step to validate and refine this model. Such experimental data would provide a definitive understanding of the solid-state architecture and further empower the rational design of novel therapeutics based on the promising furan-pyrazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. 34020-22-9 | MFCD06797478 | 5-Furan-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester | acints [acints.com]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyrazole and furan rings have garnered significant attention due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of a noteworthy example of this class: ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This document will delve into its synthesis, structural characteristics, spectral properties, and explore its potential in the realm of drug discovery and development, offering valuable insights for researchers in medicinal chemistry and related fields.

Molecular Structure and Physicochemical Properties

This compound possesses a distinctive molecular architecture, featuring a central pyrazole ring substituted with a furan moiety at the 3-position and an ethyl carboxylate group at the 5-position. This arrangement of functional groups dictates its chemical behavior and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33545-44-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Melting Point | 135-137 °C | [1] |

| Boiling Point | 403.1 °C at 760 mmHg | [1] |

| Density | 1.263 g/cm³ | [1] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | No data available |

Synthesis of this compound

A plausible synthetic route is the cyclocondensation of ethyl 2,4-dioxo-4-(furan-2-yl)butanoate with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.

Experimental Protocol: General Synthesis of Ethyl 3-aryl-1H-pyrazole-5-carboxylates

This protocol is adapted from established methods for the synthesis of similar pyrazole derivatives and can be optimized for the target molecule.[2][3]

Materials:

-

Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve ethyl 2,4-dioxo-4-(furan-2-yl)butanoate in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of hydrazine hydrate to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

References

An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride: A Cornerstone for Targeted Protein Degradation

A Note on Chemical Identification: Initial inquiries for CAS number 33545-44-7 may lead to "Ethyl 3-(2-furyl)pyrazole-5-carboxylate." While we provide a brief summary of this compound's properties for clarity, the focus of this guide, tailored for researchers in drug development, is 3-Aminopiperidine-2,6-dione hydrochloride . This compound, a critical building block for groundbreaking therapeutics, is frequently associated with CAS numbers 24666-56-6 (for the racemic mixture) and 25181-50-4 (for the (S)-enantiomer). Given its profound impact on modern pharmacology, we have deduced it to be the compound of primary interest.

Part 1: The Foundational Role of 3-Aminopiperidine-2,6-dione Hydrochloride in Modern Drug Discovery

3-Aminopiperidine-2,6-dione hydrochloride is more than a mere chemical intermediate; it is a pivotal scaffold in the architecture of targeted therapeutics. Its significance lies in its integral role in the synthesis of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, and more recently, as the E3 ligase-recruiting component in many Proteolysis Targeting Chimeras (PROTACs).[1] These molecules have revolutionized the treatment of hematological cancers and are at the forefront of the new paradigm of targeted protein degradation.[2][3]

This guide provides a comprehensive overview of the physicochemical properties, biological significance, synthesis, and handling of 3-aminopiperidine-2,6-dione hydrochloride, offering both foundational knowledge and practical insights for its application in the laboratory.

Part 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-aminopiperidine-2,6-dione hydrochloride is essential for its effective use in synthesis and biological assays. The hydrochloride salt form is favored for its enhanced stability and solubility in aqueous media compared to the free base.[4]

Table 1: Physicochemical Properties of 3-Aminopiperidine-2,6-dione Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [5] |

| Synonyms | 3-Amino-2,6-piperidinedione hydrochloride, 2-Amino-glutarimide Hydrochloride | [6][7][8] |

| CAS Number | 24666-56-6 (racemate), 2686-86-4 | [5][7] |

| Molecular Formula | C₅H₉ClN₂O₂ | [5][6][7] |

| Molecular Weight | 164.59 g/mol | [5][6][7] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | >245°C (decomposes) | [7] |

| Solubility | Soluble in water. The hydrochloride salt enhances water solubility. | [4][6][9] |

| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. The compound is hygroscopic. | [7] |

For the sake of clarity, the properties of the compound associated with the initially provided CAS number are presented below.

Table 2: Physicochemical Properties of Ethyl 3-(2-furyl)pyrazole-5-carboxylate

| Property | Value | Source(s) |

| CAS Number | 33545-44-7 | [10] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [10] |

| Molecular Weight | 206.20 g/mol | [10] |

| Melting Point | 135-137°C | [10] |

| Boiling Point | 403.1°C at 760 mmHg | [10] |

Part 3: Biological Activity and Mechanism of Action: The Cereblon Connection

The biological significance of the 3-aminopiperidine-2,6-dione moiety is intrinsically linked to its ability to bind to the Cereblon (CRBN) protein.[11][12] Cereblon is a substrate receptor component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[11] By binding to Cereblon, molecules containing the 3-aminopiperidine-2,6-dione scaffold can modulate the substrate specificity of this E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[12]

This mechanism is central to the therapeutic effects of both IMiDs and PROTACs. In the case of IMiDs, the binding to Cereblon induces the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[12]

In the context of PROTACs, the 3-aminopiperidine-2,6-dione derivative acts as the "warhead" that recruits the Cereblon E3 ligase complex. The other end of the PROTAC molecule binds to a protein of interest (POI), bringing it into close proximity with the E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

Below is a diagram illustrating the general mechanism of action for a Cereblon-recruiting PROTAC.

Caption: Mechanism of action for a Cereblon-recruiting PROTAC.

Part 4: Synthesis Protocol

The synthesis of 3-aminopiperidine-2,6-dione hydrochloride is a multi-step process that typically starts from L-glutamine. The following is a representative, generalized protocol.

Experimental Protocol: Synthesis of 3-Aminopiperidine-2,6-dione hydrochloride

Step 1: Protection of L-Glutamine

-

In a suitable reaction vessel, dissolve L-glutamine in an alkaline medium (e.g., aqueous sodium bicarbonate).

-

Introduce a protecting group for the amino functionality. A common choice is the carbobenzyloxy (Cbz) group, introduced using benzyl chloroformate.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work up the reaction mixture to isolate the N-Cbz-L-glutamine.

Step 2: Cyclization

-

Under anhydrous conditions, dissolve the N-Cbz-L-glutamine in a suitable solvent (e.g., tetrahydrofuran).

-

Add a cyclizing agent, such as N,N'-carbonyldiimidazole, to the solution.[13]

-

Heat the reaction mixture under reflux until cyclization is complete.

-

Cool the reaction mixture and isolate the protected 3-(N-Cbz-amino)piperidine-2,6-dione.

Step 3: Deprotection and Salt Formation

-

Dissolve the protected intermediate in a suitable solvent, such as ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.[14]

-

Subject the mixture to hydrogenation to remove the Cbz protecting group. This is typically done under a hydrogen atmosphere.

-

After the reaction is complete, filter off the catalyst.

-

To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.[13]

-

Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum to yield 3-aminopiperidine-2,6-dione hydrochloride.[15]

Note: This is a generalized protocol. Specific reaction conditions, solvents, and reagents may vary. Researchers should consult detailed literature procedures and perform appropriate safety assessments before conducting any chemical synthesis.

Part 5: Safety and Handling

3-Aminopiperidine-2,6-dione hydrochloride is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[5][7][16]

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[18]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][17]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[16]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[7][16]

Part 6: Reputable Suppliers

The following is a non-exhaustive list of suppliers for 3-aminopiperidine-2,6-dione hydrochloride. It is recommended to request a certificate of analysis to ensure the quality and purity of the compound.

-

AK Scientific, Inc.[7]

-

Ambeed, Inc. (available through Sigma-Aldrich)

-

Biosynth[9]

-

Scimplify[21]

-

Simson Pharma Limited

-

TCI Chemicals[18]

For "Ethyl 3-(2-furyl)pyrazole-5-carboxylate" (CAS 33545-44-7), suppliers include:

References

- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. (S)-3-Amino-piperidine-2,6-dione hydrochloride | 25181-50-4 | Benchchem [benchchem.com]

- 5. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]

- 7. aksci.com [aksci.com]

- 8. 3-Aminopiperidine-2,6-dione Hydrochloride [lgcstandards.com]

- 9. CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride [cymitquimica.com]

- 10. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]

- 11. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 14. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]

- 15. 2,6-Dioxopiperidine-3-ammonium chloride | 24666-56-6 [chemicalbook.com]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 19. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

- 20. 24666-56-6 Cas No. | 3-Aminopiperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]

- 21. 3-aminopiperidine-2,6-dione hydrochloride Online | 3-aminopiperidine-2,6-dione hydrochloride Manufacturer and Suppliers [scimplify.com]

- 22. Ethyl 3-(2-furyl)-1H-pyrazole-5-carboxylate, 98%, Thermo Scientific Chemicals 5 g [thermofisher.com]

Furan-Containing Pyrazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Abstract

The fusion of furan and pyrazole rings into a single molecular entity has given rise to a versatile class of heterocyclic compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of furan-containing pyrazole derivatives, intended for researchers, scientists, and professionals in the field of drug discovery and development. By delving into the causality behind experimental designs and synthesizing data from numerous studies, this document aims to serve as an authoritative resource on the antimicrobial, anticancer, anti-inflammatory, and antifungal properties of these promising compounds. Detailed experimental protocols and visual representations of key concepts are provided to facilitate a comprehensive understanding and application of this knowledge in a laboratory setting.

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both furan and pyrazole moieties are considered "privileged structures" due to their frequent appearance in biologically active compounds.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in natural products and synthetic drugs, contributing to a wide array of pharmacological effects including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[2][3] Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is another cornerstone in drug design, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5][6]

The rationale behind the molecular hybridization of these two pharmacophores lies in the potential for synergistic or additive effects, leading to the development of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide will systematically explore the diverse biological activities demonstrated by furan-containing pyrazole derivatives, supported by experimental evidence and mechanistic insights.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Furan-containing pyrazole derivatives have demonstrated considerable promise in this arena, exhibiting activity against a range of pathogenic bacteria and fungi.[3][5][7][8]

Antibacterial Activity

Several studies have highlighted the potent antibacterial effects of furan-pyrazole hybrids. For instance, novel series of nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazole derivatives have shown good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[5] The presence of the nitro-furan moiety is often crucial for the antimicrobial action, with the nitro group undergoing reductive activation within bacterial cells to produce reactive intermediates that damage bacterial DNA and ribosomal proteins.[2]

One study reported the synthesis of pyrazole-based heterocycles from a 2(3H)-furanone derivative, with the resulting compounds showing potent growth inhibition against Haemophilus (Gram-negative) and Staphylococcus aureus (Gram-positive).[7] Another investigation into 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives revealed pronounced effects on strains of S. aureus ATCC 25923 and E. coli ATCC 25922.[8]

Table 1: Antibacterial Activity of Selected Furan-Containing Pyrazole Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |

| Nitrofuran-containing tetrasubstituted pyrazoles | E. coli, P. aeruginosa, S. aureus, B. subtilis | Good activity (compared to Furacin) | [5] |

| Pyrazolyl-2(3H)-furanone derivatives | Haemophilus, S. aureus | Potent inhibition | [7] |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes | S. aureus ATCC 25923, E. coli ATCC 25922 | Pronounced effect | [8] |

Antifungal Activity

Furan-containing pyrazole derivatives have also emerged as significant antifungal agents. A series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety were synthesized and evaluated for their fungicidal activity. One compound, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, displayed significant activity against various fungi, particularly Phytophthora infestans.[9][10] Further studies suggested that this compound may act by disrupting the synthesis of the fungal cell wall and blocking nutrient transportation.[10]

Similarly, pyrazole-based heterocycles derived from 2(3H)-furanone showed potent inhibitory activity against the fungus Candida albicans.[7] The antifungal potential of these compounds is often compared to standard drugs like fluconazole.[5]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (furan-containing pyrazole derivative)

-

Bacterial strain (e.g., S. aureus ATCC 25923)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the bacterial strain from an agar plate and inoculate into CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (bacteria and a standard antibiotic) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

-

Caption: Workflow for MIC determination.

Anticancer Activity: Targeting Malignant Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Furan-containing pyrazole derivatives have demonstrated significant potential as antitumor agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[11][12][13][14]

Mechanisms of Action and Cellular Targets

The anticancer activity of these compounds is often attributed to their ability to interfere with key cellular processes involved in cancer progression. Some derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis.[11]

For example, certain pyrazole derivatives have been identified as tubulin polymerization inhibitors.[13] Tubulin is a crucial component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. Compound 5b, a pyrazole derivative, was found to be a potent tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM and exhibited high potency against K562 (leukemia) and A549 (lung cancer) cells.[13]

In the context of breast cancer, furan-pyrazole derivatives have shown promise due to their anti-proliferative, pro-apoptotic, and anti-metastatic properties.[11][15] Their structural flexibility allows for modifications to enhance selectivity and efficacy against specific molecular targets implicated in breast cancer.[11]

In Vitro Cytotoxicity Studies

The anticancer potential of furan-containing pyrazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to assess cell viability.

Several studies have reported the IC₅₀ (half-maximal inhibitory concentration) values of these compounds against various cancer cell lines, including:

Table 2: Anticancer Activity of Selected Furan-Containing Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Proposed Mechanism | Reference |

| Pyrazole derivative 5b | K562 | 0.021 | Tubulin polymerization inhibitor | [13] |

| Pyrazole derivative 5b | A549 | 0.69 | Tubulin polymerization inhibitor | [13] |

| Pyrazole oxime derivatives | HCT-116 | < 8.50 | Not specified | [12] |

| Pyrazole-fused 23-hydroxybetulinic acid derivative 15e | B16 (melanoma) | 5.58 | Not specified | [16] |

| Pyrazole-fused 23-hydroxybetulinic acid derivative 15e | SF763 (glioma) | 6.13 | Not specified | [16] |

| Pyrazole derivative 95 | HepG2 | 17.14 | Not specified | [14] |

| Pyrazole derivative 95 | MCF-7 | 9.76 | Not specified | [14] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the steps for performing an MTT assay to evaluate the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value.

-

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchr.org [jchr.org]

- 7. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ajphs.com [ajphs.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico studies of pyrazole carboxylate compounds

An In-Depth Technical Guide to the In Silico Analysis of Pyrazole Carboxylate Compounds

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Pyrazole carboxylates and their carboxamide derivatives, in particular, have attracted significant attention as versatile intermediates and potent bioactive agents.[3][4] The rational design and optimization of these compounds are increasingly driven by in silico methodologies, which provide profound insights into their structure-activity relationships, binding mechanisms, and pharmacokinetic profiles. Computational chemistry has become an indispensable tool for elucidating the properties of pyrazole derivatives, enabling the prediction of binding modes and affinities to biological targets.[5][6] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, detailing a cohesive and validated workflow for the computational analysis of pyrazole carboxylate compounds, from initial hit identification to lead optimization.

The Strategic Imperative for In Silico Analysis

In modern drug discovery, a "fail fast, fail cheap" philosophy is paramount. Computational approaches embody this principle by allowing for the rapid, cost-effective evaluation of thousands of potential drug candidates before committing to expensive and time-consuming synthesis and in vitro testing.[5] For a chemical class as versatile as pyrazole carboxylates, in silico studies are not merely a preliminary step but a critical component of the entire discovery pipeline. They allow us to build predictive models that correlate molecular structure with biological function, thereby guiding the design of next-generation therapeutics with enhanced potency and specificity. This guide outlines a multi-faceted computational strategy encompassing molecular docking, molecular dynamics, ADMET prediction, and QSAR/pharmacophore modeling.

Foundational Workflow: Ligand and Target Preparation

The validity of any in silico study hinges on the quality of the input structures. This initial preparation phase is a self-validating system; errors introduced here will invariably corrupt all subsequent results. The primary goal is to generate biologically relevant, low-energy conformations of both the small molecule (ligand) and the macromolecular target (protein).

Experimental Protocol: Ligand & Target Preparation

-

Target Acquisition & Preparation:

-

Step 1a: Identify and download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For instance, when studying carbonic anhydrase inhibitors, one might use PDB ID: 6GGE.[1][7]

-

Step 1b: Prepare the protein using software like Chimera, Schrödinger Maestro, or BIOVIA Discovery Studio. This is not a passive step. The causality is to create a realistic model of the biological environment. This involves:

-

Removing all non-essential molecules (water, co-solvents, co-crystallized ligands).

-

Adding hydrogen atoms, as they are typically absent in PDB files but crucial for forming hydrogen bonds.

-

Assigning correct bond orders and protonation states for amino acid residues, particularly histidine, at a physiological pH of 7.4.

-

Performing a constrained energy minimization to relax any steric clashes introduced during preparation, without significantly altering the experimentally determined backbone structure.

-

-

-

Ligand Library Preparation:

-

Step 2a: Sketch the 2D structures of the pyrazole carboxylate compounds using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Step 2b: Convert the 2D structures to 3D. This involves generating a plausible initial 3D conformation.

-

Step 2c: Perform a thorough conformational search and energy minimization using a suitable force field (e.g., MMFF94). The objective is to find the lowest energy conformer, which is most likely to be the bioactive conformation.

-

Step 2d: Assign correct protonation states and tautomers at physiological pH. This is critical for pyrazole scaffolds, which can exist in different tautomeric forms.

-

References

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

quantum chemical calculations for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid

In-Depth Technical Guide: Quantum Chemical Calculations for 3-(2-Furyl)-1H-Pyrazole-5-Carboxylic Acid

Introduction

3-(2-furyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural amalgam of furan and pyrazole moieties, functionalized with a carboxylic acid group, bestows upon it a unique electronic architecture and potential for diverse molecular interactions. Pyrazole derivatives are known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Understanding the fundamental electronic and structural properties of this molecule is paramount for the rational design of novel therapeutics and functional materials.[3][4]

Quantum chemical calculations offer a powerful, non-invasive lens through which to scrutinize the molecular intricacies of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. These computational methods allow for the elucidation of its three-dimensional geometry, vibrational modes, electronic structure, and reactivity profile.[5] This guide provides a comprehensive overview of the theoretical framework and practical application of Density Functional Theory (DFT) for the characterization of this promising molecule, intended for researchers and professionals in drug development and computational chemistry.

Theoretical Framework and Computational Strategy

The central pillar of this investigation is Density Functional Theory (DFT), a computational method that has revolutionized the field of quantum chemistry. Unlike wave function-based methods, DFT calculates the electronic energy of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy.[6]

The Choice of Method: Why B3LYP?

For the study of organic molecules like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and robust choice.[6] This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation, a critical factor in accurately modeling molecular properties.[7][8] The B3LYP functional has consistently demonstrated its reliability in predicting geometries, vibrational frequencies, and electronic properties for a wide array of organic compounds.[6]

The Basis Set: A Foundation of 6-31G(d)

The accuracy of any quantum chemical calculation is intrinsically tied to the quality of the basis set used to describe the atomic orbitals.[9][10] A basis set is a set of mathematical functions that represent the spatial distribution of electrons around the atomic nuclei.[11] For this study, the Pople-style 6-31G(d) basis set is employed.[11][12]

Here's a breakdown of its components:

-

6-31G : This indicates a split-valence basis set, where core electrons are described by a single basis function (a contraction of 6 primitive Gaussian functions), and valence electrons are described by two basis functions (one a contraction of 3 primitives and the other a single primitive). This provides the necessary flexibility to accurately model chemical bonding.[10]

-

(d) : This denotes the addition of polarization functions on heavy (non-hydrogen) atoms. These functions, with higher angular momentum, allow for the distortion of atomic orbitals in the molecular environment, which is crucial for describing the anisotropic nature of chemical bonds and accurately predicting molecular geometries and vibrational frequencies.

This combination of the B3LYP functional and the 6-31G(d) basis set represents a "workhorse" level of theory in computational chemistry, providing reliable results for molecules of this size without incurring excessive computational expense.[13]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Caption: A flowchart detailing the computational protocol for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocols: A Step-by-Step Guide

The following protocol outlines the key steps for performing the quantum chemical calculations using a standard software package like Gaussian, ORCA, or GAMESS.[14][15][16][17][18][19][20][21]

Step 1: Molecular Structure Input

-

Construct the initial 3D structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid using a molecular modeling program (e.g., GaussView, Avogadro, Chemcraft).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian, .inp for ORCA).

Step 2: Geometry Optimization

-

Create an input file specifying the following keywords:

-

#p B3LYP/6-31G(d) Opt

-

This line instructs the software to perform a geometry optimization at the B3LYP level of theory with the 6-31G(d) basis set. The 'p' keyword requests enhanced output.

-

-

Specify the molecular charge and multiplicity. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, this will be a neutral molecule (charge=0) in a singlet state (multiplicity=1).

-

Submit the calculation to the computational server.

-

Verify convergence. The optimization is complete when the forces on the atoms and the energy change between steps fall below predefined thresholds. The output file will indicate successful convergence.

Step 3: Frequency Calculation

-

Use the optimized geometry from the previous step as the input for a frequency calculation.

-

Create an input file with the keyword:

-

#p B3LYP/6-31G(d) Freq

-

-

Submit the calculation.

-

Analyze the output. A successful frequency calculation for a minimum energy structure will yield no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point on the potential energy surface, requiring further geometry optimization. The output will contain the calculated vibrational frequencies and their corresponding IR and Raman intensities.

Step 4: Analysis of Electronic Properties

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.[22]

-

Molecular Electrostatic Potential (MEP): The MEP map can be generated from the calculated wavefunction. This provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Results and Discussion

Optimized Molecular Structure

The geometry optimization at the B3LYP/6-31G(d) level of theory reveals that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid adopts a planar conformation.[13] This planarity is a consequence of the sp² hybridization of the atoms in the aromatic rings and the delocalization of π-electrons across the molecular framework.

The following diagram illustrates the optimized structure with atom numbering.

Caption: Schematic of the molecular structure of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(furan)-C(pyrazole) | 1.452 | ||

| N-N (pyrazole) | 1.354 | ||

| C=O (carboxyl) | 1.215 | ||

| O-H (carboxyl) | 0.972 | ||

| C(pyrazole)-C(carboxyl) | 1.489 | ||

| Furan-Pyrazole | ~0.0 | ||

| Pyrazole-Carboxyl | ~180.0 |

Note: The values presented are representative and based on typical results for similar compounds calculated at this level of theory.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to interpret experimental spectroscopic data. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[13] Key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, and the characteristic ring breathing modes of the furan and pyrazole moieties.

Electronic Properties and Reactivity

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.78 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Note: The values presented are representative and based on typical results for similar compounds calculated at this level of theory.

The HOMO is primarily localized on the furan and pyrazole rings, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire π-system, with significant contributions from the carboxylic acid group.

The relatively large HOMO-LUMO gap of 4.83 eV suggests that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid is a molecule with high electronic stability and low reactivity.[13][23]

The Molecular Electrostatic Potential (MEP) map visually corroborates this, showing negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrazole ring, identifying these as sites susceptible to electrophilic attack. Positive potential (blue regions) is observed around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Optoelectronic Implications

Theoretical calculations indicate that 3-(2-furyl)-1H-pyrazole-5-carboxylic acid exhibits strong absorption properties in the UV region.[13] This is attributed to π-π* electronic transitions within the conjugated system. This property suggests potential applications in the development of optoelectronic devices and sensors.[13]

Conclusion

This technical guide has detailed the application of Density Functional Theory for the in-silico characterization of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid. The combination of the B3LYP functional and the 6-31G(d) basis set provides a robust and computationally efficient methodology for obtaining reliable insights into the structural, vibrational, and electronic properties of this molecule.

The findings from these quantum chemical calculations, including the planar geometry, high electronic stability, and predicted UV absorption, provide a fundamental understanding of the molecule's behavior. This knowledge is invaluable for guiding future experimental work, including the synthesis of new derivatives with tailored properties for applications in drug discovery and materials science.[24] The potential for this molecule to serve as a scaffold for novel therapeutic agents is underscored by the broader biological activities of pyrazole derivatives.[1][2][4][25]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. eurasianjournals.com [eurasianjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.anu.edu.au [rsc.anu.edu.au]

- 8. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 9. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 11. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 15. hpc.hku.hk [hpc.hku.hk]

- 16. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 17. RCAC - Software: GAMESS [rcac.purdue.edu]

- 18. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]

- 19. GAMESS (US) - Wikipedia [en.wikipedia.org]

- 20. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]

- 21. gaussian.com [gaussian.com]

- 22. researchgate.net [researchgate.net]

- 23. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications | Semantic Scholar [semanticscholar.org]

- 24. science.su.edu.krd [science.su.edu.krd]

- 25. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]

An In-depth Technical Guide to Furan-Pyrazole Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan-Pyrazole Scaffold

The fusion of furan and pyrazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Furan, an oxygen-containing five-membered aromatic heterocycle, is also a prevalent motif in biologically active compounds and serves as a versatile synthetic intermediate.[5][6][7] The combination of these two moieties in a single molecular framework can lead to compounds with enhanced or novel pharmacological profiles, making the development of efficient and diverse synthetic routes to furan-pyrazole derivatives a critical area of research.[1] This guide provides a comprehensive overview of the core synthetic strategies for constructing the furan-pyrazole scaffold, with a focus on the underlying mechanisms, practical experimental considerations, and the latest advancements in the field.

I. Multi-Component Reactions (MCRs): A Convergent and Efficient Approach

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful and atom-economical tool for the synthesis of complex heterocyclic systems, including furan-pyrazoles.[8][9]

A. One-Pot Synthesis of Pyrazolo[3,4-b]pyridines and Related Systems

A straightforward and environmentally friendly approach to novel polyfunctionalized pyrazole derivatives involves the three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, catalyzed by a catalytic amount of ammonium acetate.[10] This method can be extended to a four-component reaction by including ethyl cyanoacetate to yield pyrazolo[3,4-b]pyridine derivatives.[10] The simplicity of the procedure, short reaction times, and ease of product isolation make this an attractive strategy for library synthesis.[10]

Mechanistic Insights

The reaction likely proceeds through the initial formation of a Knoevenagel condensation product between the enaminone and benzaldehyde, followed by a Michael addition of hydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring. In the four-component variant, the pyrazole intermediate further reacts with the in-situ generated enolate of ethyl cyanoacetate and another molecule of benzaldehyde, followed by cyclization and aromatization to afford the pyrazolo[3,4-b]pyridine core.

B. Synthesis of Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are another important class of fused furan-pyrazole systems with significant biological activities.[11] MCRs provide a highly efficient route to these compounds, often involving the reaction of a pyrazolone derivative, an aldehyde, and a C-H activated acid like malononitrile.

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[11]

-

In-situ Pyrazolone Formation: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in a suitable solvent (e.g., ethanol or water). Stir the mixture at room temperature for 30-60 minutes to form the pyrazolone intermediate.

-

Addition of Aldehyde and Malononitrile: To the reaction mixture, add the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq).

-

Catalyst and Reaction Conditions: A variety of catalysts can be employed, including acidic catalysts (e.g., silicotungstic acid), basic catalysts, or organocatalysts.[11] The reaction can often be performed under catalyst-free conditions, sometimes with the aid of microwave or ultrasonic irradiation to accelerate the reaction.[11] Heat the reaction mixture to a specified temperature (e.g., 60 °C) or irradiate as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Logical Flow of the Four-Component Pyrano[2,3-c]pyrazole Synthesis

References

- 1. ajphs.com [ajphs.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. Furan as a versatile synthon [pubsapp.acs.org]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. preprints.org [preprints.org]

- 11. tandfonline.com [tandfonline.com]

The Pyrazole Core: From Serendipitous Discovery to a Pillar of Modern Drug Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Therapeutic Innovation

In the vast and ever-expanding universe of heterocyclic chemistry, few scaffolds have demonstrated the profound and enduring impact of the pyrazole ring. This simple five-membered heterocycle, containing two adjacent nitrogen atoms, has proven to be a remarkably versatile architectural element in the design of therapeutic agents. Its unique electronic properties and structural features have allowed it to be tailored to interact with a wide array of biological targets, leading to the development of blockbuster drugs across multiple therapeutic areas. This guide will provide an in-depth exploration of the discovery and history of pyrazole-based compounds, from their initial synthesis to their current status as a privileged scaffold in medicinal chemistry. We will delve into the foundational synthetic methodologies, examine the evolution of their therapeutic applications, and provide insights into the structure-activity relationships that govern their biological effects.

The Dawn of Pyrazole Chemistry: A Fortuitous Discovery

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][2] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first pyrazole-based compound, a pyrazolone derivative that would later be known as Antipyrine.[1] This discovery, born from an unexpected reaction pathway, laid the groundwork for a new field of heterocyclic chemistry and, unbeknownst to Knorr at the time, a new era in synthetic medicine.

The Knorr Pyrazole Synthesis: A Foundational Methodology

The reaction that led to Knorr's discovery became the cornerstone of pyrazole synthesis for decades to come. The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine derivative.[1] This robust and versatile reaction allows for the facile creation of a wide range of substituted pyrazoles, a critical feature for the exploration of their chemical and biological properties.

The following protocol is a generalized procedure based on the principles of the Knorr pyrazole synthesis for the preparation of a pyrazolone derivative from a β-ketoester and a hydrazine.

Materials:

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Hydrazine derivative (e.g., phenylhydrazine) (1.0 eq)

-

Solvent (e.g., ethanol, acetic acid)

-

Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

-

Reaction flask with reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-ketoester (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add the hydrazine derivative (1.0 eq) to the stirred solution. The reaction may be exothermic.

-

Catalyst Addition (Optional): If required, add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).

-